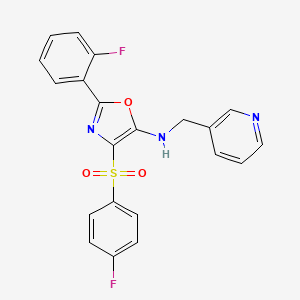

6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile” is a chemical compound that contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazole-bearing compounds are known for their diverse pharmacological effects .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of “6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile” can be analyzed using techniques like FTIR and 1H NMR . These techniques help in verifying the structure of the synthesized compounds.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole compounds include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile” can be determined using techniques like elemental microanalysis, FTIR, and 1H NMR .Applications De Recherche Scientifique

Synthesis and Molecular Docking

A study explored the synthesis of novel pyridine and fused pyridine derivatives, including pyridine–pyrazole hybrid derivatives, from a starting compound similar in structure to 6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile. These compounds were subjected to molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies, indicating their potential for further pharmacological applications. The study also demonstrated their antimicrobial and antioxidant activities (Flefel et al., 2018).

Optical and Quantum Electronics

Research on pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups showed that these compounds have promising optical properties, which could be useful in the development of photovoltaic devices and other electronic applications. The study highlighted their thermal stability and polycrystalline structure, making them suitable for use in thin film deposition and device fabrication (El-Menyawy et al., 2019).

Corrosion Inhibition

Another study focused on the ultrasound-assisted synthesis of pyrazolo[3,4-b]pyridines as potential corrosion inhibitors for mild steel in an acidic environment. The synthesized derivatives showed effective corrosion inhibition properties, indicating their utility in protecting metals from corrosion in industrial applications (Dandia et al., 2013).

Supramolecular Aggregation

Research on the supramolecular aggregation of 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles revealed the formation of stoichiometric solvates and unsolvated forms, highlighting the compounds' ability to form specific molecular arrangements. This property could be of interest in the development of molecular sensors or in materials science for the design of new crystalline materials (Low et al., 2007).

Antimicrobial and Antioxidant Activities

The synthesis of polyfunctionally substituted pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives from 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile demonstrated these compounds' potential in producing materials with antimicrobial and antioxidant properties. Such studies underscore the versatility of this chemical structure for various applications in medicine and materials science (Aly, 2006).

Orientations Futures

Propriétés

IUPAC Name |

6-(1-methylpyrazol-4-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-14-7-9(6-13-14)10-3-2-8(4-11)5-12-10/h2-3,5-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGDSVBISZZFDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-8-yl phenyl sulfone](/img/structure/B2970875.png)

![7-Fluoro-4-(naphthalen-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2970877.png)

![6-Methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2970882.png)

![6-(4-Chlorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2970887.png)

![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2970888.png)

![3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2970894.png)